![molecular formula C20H21N3O3S B11323850 2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11323850.png)
2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a phenoxy group, an ethoxyphenyl group, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps. One common method involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form 2-(2,3-dimethylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is subsequently cyclized with thiosemicarbazide to form the thiadiazole ring, and finally, the ethoxyphenyl group is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of nitro groups can yield amines.
Aplicaciones Científicas De Investigación
2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Similar structure but with a different functional group arrangement.
4-ethoxyphenylacetic acid: Shares the ethoxyphenyl group but lacks the thiadiazole ring.
Uniqueness
2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the combination of its phenoxy, ethoxyphenyl, and thiadiazole groups. This unique structure contributes to its diverse range of applications and potential therapeutic effects.
Propiedades
Fórmula molecular |
C20H21N3O3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C20H21N3O3S/c1-4-25-16-10-8-15(9-11-16)19-22-20(27-23-19)21-18(24)12-26-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,21,22,23,24) |
Clave InChI |
ADNZYKAOJYERPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC(=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


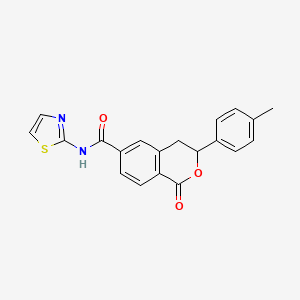
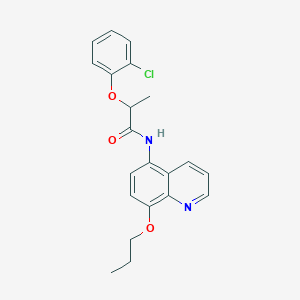
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11323792.png)
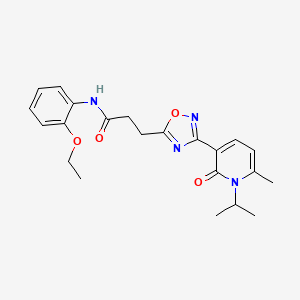
![2-methyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11323799.png)
![7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323806.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323808.png)
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11323810.png)
![2-(2-nitrophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11323820.png)
![7-(2-furyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11323822.png)
![7-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11323827.png)
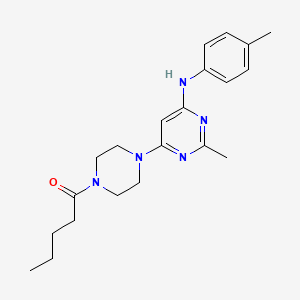
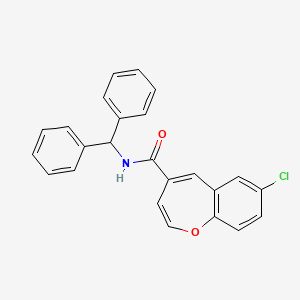
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11323846.png)
